1-Tosylpyrrolidine

Description

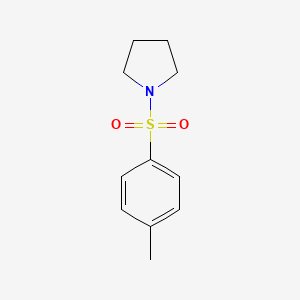

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWPQSBXEHQMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982894 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6435-78-5 | |

| Record name | 6435-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Tosylpyrrolidine

This guide provides a comprehensive overview of 1-Tosylpyrrolidine, a pivotal heterocyclic compound in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Introduction: The Strategic Importance of this compound

This compound, also known as 1-[(4-Methylphenyl)sulfonyl]pyrrolidine, is a protected form of pyrrolidine, a ubiquitous saturated five-membered heterocycle found in a vast array of natural products and pharmaceuticals. The attachment of the p-toluenesulfonyl (tosyl) group to the pyrrolidine nitrogen atom fundamentally alters its reactivity, transforming it into a versatile and stable intermediate.[1]

The primary roles of this compound in synthesis are:

-

A Protected Amine: The tosyl group is a robust protecting group for the secondary amine of pyrrolidine. It is stable to a wide range of reaction conditions, allowing for chemical modifications elsewhere in a molecule.[1]

-

A Versatile Building Block: The electron-withdrawing nature of the tosyl group enhances the acidity of the protons on the carbons adjacent to the nitrogen, facilitating functionalization at these positions.

-

A Precursor to Bioactive Molecules: Its derivatives are crucial intermediates in the development of therapeutic agents, including antiviral and anticancer drugs, as well as inhibitors for enzymes like carbonic anhydrase.[1][2]

This guide will explore the fundamental properties and protocols that enable the effective use of this important synthetic tool.

Physicochemical Properties

Understanding the core physical and chemical properties of a reagent is paramount for its effective use in experimental design. This compound is typically an off-white to pale yellow crystalline powder at room temperature.[1]

| Property | Value | Source |

| CAS Number | 6435-78-5 | [3] |

| Molecular Formula | C₁₁H₁₅NO₂S | [3] |

| Molecular Weight | 225.31 g/mol | [1][3] |

| Appearance | Off-white to pale yellow crystalline powder | [1] |

| Solubility | Soluble in DMSO and chloroform; insoluble in water. | [1] |

| Topological Polar Surface Area (TPSA) | 37.38 Ų | [3] |

| LogP | 1.77952 | [3] |

Synthesis and Reactivity

Synthesis of this compound

The most direct and common method for preparing this compound is through the reaction of pyrrolidine with p-toluenesulfonyl chloride (TsCl).[1] The reaction is a nucleophilic substitution where the nitrogen atom of pyrrolidine attacks the electrophilic sulfur atom of the sulfonyl chloride.

Causality in Experimental Design: A base is essential in this reaction to neutralize the hydrochloric acid (HCl) byproduct. Without a base, the generated HCl would protonate the starting pyrrolidine, rendering it non-nucleophilic and halting the reaction. Common choices for the base include tertiary amines like triethylamine or pyridine, or an aqueous base like sodium hydroxide. The choice of solvent is typically a non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to ensure solubility of the reactants.[1]

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (1.0 eq). Dissolve it in dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 eq.) to the solution.

-

Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq.) in DCM to the reaction mixture dropwise. Rationale: Slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting pyrrolidine is consumed.

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethanol/water) to yield pure this compound as a crystalline solid.

Reactivity and Synthetic Applications

The tosyl group significantly influences the reactivity of the pyrrolidine ring. It acts as a strong electron-withdrawing group, which decreases the nucleophilicity and basicity of the nitrogen atom.[1] This electronic effect is key to its utility.

A. Amine Protection and Deprotection

The primary application of the tosyl group is for protection. Once the pyrrolidine nitrogen is tosylated, it is inert to many reagents, allowing for selective reactions on other parts of the molecule. The true test of a protecting group is not just its stability but also the ability to remove it when its job is done. The N-tosyl group is notoriously robust, requiring strong reducing or acidic conditions for cleavage.

Caption: Workflow illustrating the use of this compound as a protecting group.

Experimental Protocol: Deprotection of this compound

This protocol outlines a common method using strong acid. Researchers must choose a deprotection strategy that is compatible with other functional groups in their specific molecule.

-

Setup: Dissolve the N-tosylated compound (1.0 eq.) in a mixture of acetic acid and a 48% aqueous solution of hydrobromic acid (HBr).

-

Reaction: Heat the mixture to reflux (typically around 100-120 °C) for several hours. The progress should be monitored by TLC or LC-MS.

-

Workup: After cooling to room temperature, carefully neutralize the mixture with a strong base (e.g., 6M NaOH) until it is alkaline.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Other methods for N-tosyl deprotection include dissolving metal reductions (e.g., sodium in liquid ammonia) or using reagents like sodium naphthalenide.[4] Milder conditions using cesium carbonate in a THF/methanol solvent mixture have also been reported, particularly for N-tosylated indoles.[5]

B. Directed C-H Functionalization

The electron-withdrawing tosyl group acidifies the α-protons (the C-H bonds adjacent to the nitrogen), making them susceptible to deprotonation by strong bases like n-butyllithium. The resulting carbanion can then react with various electrophiles, allowing for the introduction of new functional groups at the 2-position of the pyrrolidine ring. This strategy is a powerful tool for building molecular complexity.

Spectroscopic Characterization

Unambiguous identification of this compound is achieved through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the tosyl group (two doublets in the ~7.3-7.8 ppm region), a singlet for the methyl group of the tosyl moiety (~2.4 ppm), and multiplets for the pyrrolidine ring protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methyl carbon, and the two distinct carbons of the saturated pyrrolidine ring.

-

IR Spectroscopy: The infrared spectrum will feature strong absorption bands characteristic of the sulfonyl group (S=O stretches), typically around 1350 cm⁻¹ and 1160 cm⁻¹.

Safety and Handling

This compound is a chemical reagent and must be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Hazards: While specific GHS data for this compound is not extensively compiled, related N-tosyl compounds can cause skin and eye irritation.[6] The precursors, pyrrolidine and tosyl chloride, are corrosive and lachrymatory, respectively, and must be handled with extreme care.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is more than just a protected amine; it is a strategic building block that enables complex synthetic transformations. Its stability, coupled with the unique reactivity imparted by the tosyl group, allows for the controlled and selective functionalization of the pyrrolidine scaffold. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working in organic synthesis, medicinal chemistry, or drug discovery.

References

- This compound | High-Quality Research Chemical. (n.d.). Benchchem.

- This compound. (n.d.). ChemScene.

- Application Notes and Protocols: The Role of 1-Tosylpyrrole in Synthetic Porphyrin Chemistry. (n.d.). Benchchem.

- 1-Tosylpyrrole | Chemical Reagent for Research. (n.d.). Benchchem.

- SAFETY D

- 1-Tosylpyrrole | C11H11NO2S | CID 640087. (n.d.). PubChem, NIH.

- Marcotullio, M. C., Campagna, V., Sternativo, S., Costantino, F., & Curini, M. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2760-2766.

- Synthesis of N‐tosylpyrrolidine and N‐tosyltetrahydropyridine derivatives. (n.d.).

- A New, Simple Synthesis of N -Tosyl Pyrrolidines and Piperidines. (2006).

- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Str

- SAFETY D

- Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.

- Removal of the tosyl and nosyl groups. (n.d.).

- Deprotection of N-tosylated indoles and related structures using cesium carbonate. (2006).

- SAFETY D

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to 1-Tosylpyrrolidine: A Cornerstone Building Block in Modern Organic Chemistry

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from its three-dimensional structure, which allows for precise spatial orientation of substituents, and its favorable physicochemical properties.[2][3] Among the myriad of pyrrolidine-based synthons, 1-tosylpyrrolidine stands out as a particularly versatile and indispensable building block. The presence of the p-toluenesulfonyl (tosyl) group on the nitrogen atom serves a dual purpose: it acts as a robust protecting group for the secondary amine while simultaneously activating the pyrrolidine ring for a diverse array of chemical transformations.[4] This guide provides a comprehensive overview of this compound, detailing its synthesis, exploring its rich reactivity, and showcasing its application in the synthesis of complex molecular architectures relevant to the pharmaceutical industry.

The Strategic Synthesis of this compound and Its Derivatives

The accessibility of a building block is paramount to its utility. This compound is readily prepared, and various methods have been developed to synthesize its substituted derivatives, including those with stereochemical control.

Preparation of the Parent Scaffold

The most direct and widely used method for synthesizing this compound is the sulfonylation of pyrrolidine with p-toluenesulfonyl chloride (TsCl).[4] This reaction proceeds via a nucleophilic attack of the pyrrolidine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. A base, typically an amine like triethylamine or a stronger base like sodium hydroxide, is required to neutralize the hydrochloric acid generated during the reaction.[4]

Experimental Protocol: Synthesis of this compound[4]

-

Step 1: Reagent Preparation: A solution of pyrrolidine (1.0 eq.) and triethylamine (1.2 eq.) is prepared in a suitable aprotic solvent, such as dichloromethane or diethyl ether, and cooled to 0 °C in an ice bath.

-

Step 2: Tosylation: A solution of p-toluenesulfonyl chloride (1.1 eq.) in the same solvent is added dropwise to the cooled pyrrolidine solution over 30 minutes, maintaining the temperature at 0 °C.

-

Causality Insight: Dropwise addition and low temperature are crucial to control the exothermicity of the reaction and prevent the formation of side products.

-

-

Step 3: Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Step 4: Work-up: The reaction is quenched with water. The organic layer is separated, washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Causality Insight: The acidic wash removes excess triethylamine, while the basic wash removes any remaining unreacted TsCl and p-toluenesulfonic acid.

-

-

Step 5: Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield this compound as a white solid.

Caption: Mechanism of this compound Synthesis.

Advanced Synthesis of Substituted N-Tosylpyrrolidines

The synthesis of more complex, substituted pyrrolidines often requires more sophisticated strategies that can control regioselectivity and stereoselectivity.

| Method | Description | Catalyst/Reagents | Key Features | Reference |

| [3+2] Cycloaddition | Reaction between N-tosylaziridines and α,β-unsaturated ketones. | Lithium iodide (LiI) | Forms highly substituted N-tosylpyrrolidines under mild conditions.[5] | Nakagawa, Y., et al., J. Org. Chem., 2021.[5] |

| Iodocyclization | Intramolecular cyclization of unsaturated tosylamides. | Oxone®, KI | An environmentally friendly method that yields N-tosyl iodopyrrolidines with high stereospecificity.[6] | Marcotullio, M. C., et al., Synthesis, 2006.[6] |

| Rh(III)-Catalyzed [4+1] Annulation | Formal cycloaddition using unactivated terminal alkenes and a nitrene source. | [Ind*RhCl2]2/AgOTf, TfOH | Efficiently constructs the pyrrolidine ring from simple starting materials. | Lee, S., et al., Org. Lett., 2017. |

| Asymmetric Arylation | Enantioselective rhodium-catalyzed arylation of aliphatic N-tosylaldimines. | Rhodium complex with chiral ligands | Provides a one-pot procedure for chiral 2-aryl pyrrolidines.[5] | Cui, Z., et al., J. Am. Chem. Soc., 2011.[5] |

The Reactivity Profile: A Duality of Function

The tosyl group fundamentally alters the electronic nature of the pyrrolidine ring, making it a versatile synthon. While the nitrogen lone pair is rendered non-nucleophilic due to the electron-withdrawing nature of the sulfonyl group, the protons on the carbons alpha to the nitrogen become acidified. This opens up pathways for functionalization that are not accessible with unprotected pyrrolidine.

α-Functionalization via Deprotonation

The increased acidity of the α-protons allows for deprotonation with a strong base (e.g., n-butyllithium) to form a stabilized α-anion. This nucleophilic intermediate can then react with a variety of electrophiles, enabling the introduction of alkyl, aryl, or other functional groups at the C2 position. This is one of the most powerful applications of the tosyl group as an activating entity. Recent advances have also demonstrated redox-neutral methods for α-arylation, avoiding the need for strong bases.[7]

Caption: General workflow for α-functionalization.

Reactions with Organometallic Reagents

While the parent this compound is relatively inert to organometallics, its derivatives can be tailored to undergo specific reactions. For instance, α,β-unsaturated N-tosylpyrrolidine derivatives are excellent Michael acceptors for organocuprates and other soft nucleophiles, allowing for stereoselective conjugate addition.[8][9] This strategy is a cornerstone for constructing complex substitution patterns on the pyrrolidine ring.

The N-Tosyl Group in Deprotection

After serving its purpose as a protecting and activating group, the tosyl moiety can be removed to unveil the free secondary amine. The cleavage of the robust S-N bond requires specific, often harsh, conditions, which must be chosen carefully to ensure compatibility with other functional groups in the molecule.

| Deprotection Method | Reagents | Conditions | Key Considerations |

| Reductive Cleavage | Sodium in liquid ammonia (Na/NH₃) | Low temperature (-78 °C) | Highly effective but not compatible with reducible functional groups (e.g., esters, alkynes). |

| Acidic Hydrolysis | Concentrated HBr or H₂SO₄ | High temperature | Can cause degradation of sensitive substrates. |

| Magnesium/Methanol | Mg powder, Methanol | Reflux | A milder reductive method. |

| Samarium Iodide | SmI₂ | THF, Room Temp | A powerful single-electron transfer agent for chemoselective deprotection. |

Experimental Protocol: Deprotection of this compound (Reductive)

-

Step 1: Setup: A three-necked flask equipped with a dry ice condenser is charged with liquid ammonia at -78 °C.

-

Step 2: Dissolving Metal Reduction: Small pieces of sodium metal are added until a persistent blue color is observed. A solution of the N-tosylpyrrolidine derivative in anhydrous THF is then added dropwise.

-

Causality Insight: The solvated electrons from the sodium in liquid ammonia are the active reducing species that cleave the N-S bond.

-

-

Step 3: Quenching: The reaction is carefully quenched by the addition of ammonium chloride or methanol until the blue color disappears.

-

Step 4: Work-up: The ammonia is allowed to evaporate. The residue is taken up in water and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the deprotected pyrrolidine.

Applications in Medicinal Chemistry and Total Synthesis

The true value of this compound is demonstrated in its application as a key intermediate in the synthesis of high-value molecules, particularly pharmaceuticals.

Case Study: Synthesis of Darifenacin

Darifenacin is a potent and selective muscarinic M3 receptor antagonist used to treat overactive bladder. A crucial step in its synthesis involves the chiral intermediate, (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine.[4] This intermediate is prepared via the nucleophilic substitution of a chiral (S)-3-(sulfonyloxy)-1-tosylpyrrolidine precursor with diphenylacetonitrile. The tosyl group serves to protect the nitrogen and likely influences the stereochemical outcome of subsequent steps before its eventual removal.

Caption: Simplified synthetic workflow towards Darifenacin.

Scaffolds for Enzyme Inhibitors

Derivatives of this compound have shown significant biological activity. For example, certain functionalized N-tosylpyrrolidines act as potent competitive inhibitors of human carbonic anhydrase II (hCA II), an enzyme implicated in glaucoma and other diseases.[4][10] The tosyl-sulfonamide moiety itself is a known zinc-binding group, while the pyrrolidine scaffold allows for the exploration of chemical space to achieve isoform selectivity and desired pharmacokinetic properties.

Conclusion

This compound is more than just a protected amine; it is a strategic building block that offers a wealth of synthetic possibilities. The tosyl group's ability to modulate the reactivity of the pyrrolidine ring enables chemists to perform selective functionalizations that would otherwise be challenging. From straightforward α-alkylation to complex, stereocontrolled cycloadditions, this compound and its derivatives provide reliable and versatile pathways to novel chemical entities. Its proven track record in the synthesis of blockbuster drugs like Darifenacin cements its status as an indispensable tool for researchers, scientists, and drug development professionals aiming to construct the next generation of therapeutic agents.

References

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. organic-chemistry.org. Retrieved from [Link]

-

Senturk, M., et al. (2010). A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies. Bioorganic & Medicinal Chemistry, 18(14), 5016-5023. Retrieved from [Link]

-

Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760-2766. Retrieved from [Link]

-

Chang, M.-Y., et al. (2006). New synthesis of cis-3,4-diaryl-1-tosylpyrrolidines. ChemInform, 37(21). Retrieved from [Link]

-

DiVA portal. (2017). Synthesis of substituted pyrrolidines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N‐tosylpyrrolidine and N‐tosyltetrahydropyridine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Retrieved from [Link]

-

Iannazzo, D., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4878. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Stereoselective addition of organometallic reagents to N-(tosyl)vinylsulfoximines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

MDPI. (n.d.). Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects. Retrieved from [Link]

-

Lee, S., et al. (2017). A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources. Organic Letters, 19(24), 6570–6573. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 18.9: Organometallic Reagents. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Pyrrolidine synthesis [organic-chemistry.org]

- 6. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]

- 7. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective addition of organometallic reagents to N-(tosyl)vinylsulfoximines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 1-Tosylpyrrolidine derivatives.

An In-depth Technical Guide to the Biological Activity of 1-Tosylpyrrolidine Derivatives

Foreword

The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized structure provides an excellent platform for exploring three-dimensional chemical space, a critical factor in designing selective and potent therapeutic agents.[1] When the pyrrolidine nitrogen is functionalized with a p-toluenesulfonyl (tosyl) group, a unique class of compounds emerges: the this compound derivatives. The tosyl group is not merely a protecting group for the secondary amine; it profoundly influences the molecule's electronic properties, stability, and, critically, its interaction with biological targets.[3] This guide offers a comprehensive exploration of the synthesis, multifaceted biological activities, and therapeutic potential of this compound derivatives, intended for researchers, scientists, and professionals in the field of drug development.

The Synthetic Landscape: Crafting the this compound Core

The biological evaluation of any chemical scaffold is predicated on its synthetic accessibility. This compound derivatives can be constructed through several robust and versatile synthetic strategies, allowing for the introduction of diverse functional groups and stereochemical control.

Foundational Synthesis: Direct Tosylation

The most direct approach involves the reaction of a pre-existing pyrrolidine ring with p-toluenesulfonyl chloride (TsCl).[3] This reaction is typically performed in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct. The choice of solvent and base is crucial for optimizing yield and purity.[3] This method is fundamental for creating the core scaffold, which can then be further functionalized.

Advanced Strategies: Cyclization and Cycloaddition

More complex derivatives are often assembled using methods that construct the pyrrolidine ring itself.

-

Intramolecular Cyclization: Iodocyclization of unsaturated tosylamides, promoted by an oxidation agent like Oxone® with potassium iodide, provides an efficient and environmentally conscious route to functionalized N-tosyl iodopyrrolidines.[4] These iodo-derivatives are valuable intermediates for further cross-coupling reactions.

-

[3+2] Cycloaddition: The reaction of azomethine ylides with electron-deficient alkenes is a powerful tool for constructing highly substituted pyrrolidine rings in a stereocontrolled manner.[2] The resulting pyrrolidine can then undergo N-tosylation.

-

Catalytic Formations: Modern catalytic methods, such as the Rh(III)-catalyzed formal [4+1] reaction using unactivated terminal alkenes, highlight advancements in synthetic efficiency for accessing this scaffold.[3]

The stereochemistry of the pyrrolidine ring is paramount, as different stereoisomers can exhibit vastly different biological profiles due to enantioselective binding with target proteins.[1] Chiral synthesis, for instance, is employed to produce key intermediates like (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine, a precursor to the muscarinic receptor antagonist Darifenacin.[3]

Caption: General synthetic workflows for this compound derivatives.

A Spectrum of Biological Activity: From Enzymes to Microbes

The this compound scaffold is a versatile platform for developing agents with a wide range of biological activities. The tosyl group can participate in crucial hydrogen bonding and hydrophobic interactions within target protein binding sites, while the pyrrolidine ring and its substituents dictate specificity and potency.

Enzyme Inhibition: A Primary Therapeutic Modality

This compound derivatives have shown significant promise as inhibitors of several clinically relevant enzymes.

-

Carbonic Anhydrase (CA) Inhibition: Certain 1-tosyl-pyrrole derivatives are potent, competitive inhibitors of human carbonic anhydrase isozymes (hCA I and II).[5] Some derivatives exhibit inhibitory potencies in the low micromolar and even nanomolar range, comparable to the clinically used sulfonamide drug acetazolamide, making them attractive leads for developing diuretics or antiglaucoma agents.[3][5]

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in folate metabolism and a validated target for anticancer and antimicrobial therapies.[6] Pyrrolidine-based thiosemicarbazones have been synthesized and shown to be potent DHFR inhibitors, disrupting DNA synthesis and cellular proliferation in pathogenic cells.[6]

-

InhA Inhibition (Antitubercular): InhA, an enoyl acyl carrier protein reductase, is essential for the survival of Mycobacterium tuberculosis. Pyrrolidinone and pyrrolidine carboxamides have been identified as a novel class of InhA inhibitors.[7][8] These compounds bypass the KatG activation required by isoniazid, offering a potential solution to overcome drug resistance.[7]

-

α-Amylase and α-Glucosidase Inhibition: The inhibition of these key carbohydrate-metabolizing enzymes is a strategy for managing type-2 diabetes.[9] Pyrrolidine derivatives have been developed that effectively inhibit both enzymes, helping to regulate postprandial glucose levels.[9]

Caption: Mechanisms of Reversible Enzyme Inhibition.[10]

| Enzyme Target | Lead Derivative Class | Reported Activity (IC₅₀) | Therapeutic Area | Reference |

| Carbonic Anhydrase II (hCA II) | 1-Tosyl-pyrrol-2-ones | 0.53 - 37.5 µM | Glaucoma, Diuretics | [5] |

| Dihydrofolate Reductase (DHFR) | Pyrrolidine-based thiosemicarbazones | 12.37 - 54.10 µM | Anticancer, Antimicrobial | [6] |

| InhA (M. tuberculosis) | Pyrrolidine Carboxamides | Submicromolar activity reported | Tuberculosis | [7] |

| α-Amylase / α-Glucosidase | N-Boc Proline Amides | 18.04 - 36.32 µg/mL | Type-2 Diabetes | [9] |

Anticancer Activity

The pyrrolidine scaffold is prevalent in anticancer agents, and tosylated derivatives are no exception. Researchers have synthesized and evaluated numerous compounds for their cytotoxic effects against a panel of human cancer cell lines.

For example, dispiro indenoquinoxaline pyrrolidine analogues have demonstrated significant activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC₅₀ values as low as 17 µM.[1] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents are critical. For instance, derivatives bearing electron-donating groups (e.g., methoxy, methyl) often exhibit lower IC₅₀ values than those with electron-withdrawing groups.[1] Similarly, other studies have identified pyrrolidinone-hydrazone derivatives with potent and selective activity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC₅₀ values in the 2.5–20.2 µM range.[11]

| Derivative Class | Target Cell Line | Reported Potency (IC₅₀ / EC₅₀) | Reference |

| Thiophen-containing Dispiro Pyrrolidines | MCF-7, HeLa | 17 - 30 µM | [1] |

| Oxindole-Spiro-Pyrrolidine Derivatives | HCT-116, MCF-7 | 2.00 - 5.00 µg/mL | [12] |

| Diphenylamine-Pyrrolidinone-Hydrazones | PPC-1, IGR39 | 2.5 - 20.2 µM | [11] |

| 5-oxo-pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | Reduces viability to ~28% | [13] |

Antimicrobial Activity

With the rise of antimicrobial resistance, novel chemical scaffolds are urgently needed. Pyrrolidine derivatives have long been explored for this purpose.[14]

-

Antibacterial: 1,2,4-oxadiazole pyrrolidine derivatives have been shown to inhibit E. coli DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication, with IC₅₀ values in the nanomolar range (120-270 nM).[12] Other studies show potent activity against Gram-positive bacteria like Staphylococcus aureus.[15] Interestingly, the antibacterial effect of some related compounds, like pyrrolidine dithiocarbamate, is dependent on the presence of zinc, suggesting a mechanism involving metal chelation and disruption of bacterial homeostasis.[16]

-

Antifungal: The pyrrolidine core is also a component of molecules with known antifungal properties.[12] Anisomycin, a naturally occurring pyrrolidine alkaloid, is a potent protein synthesis inhibitor with antifungal and antineoplastic activity.[12]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems for the synthesis and evaluation of this compound derivatives.

Protocol 1: General Synthesis of this compound

This protocol describes the direct tosylation of pyrrolidine.[3]

-

Reagents & Materials: Pyrrolidine, p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Rotary evaporator, Magnetic stirrer.

-

Procedure:

-

Dissolve pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, serving as a proxy for cytotoxicity.[13][17]

-

Reagents & Materials: Human cancer cell line (e.g., MCF-7), Culture medium (e.g., DMEM with 10% FBS), 96-well microplates, Test compounds (this compound derivatives), Doxorubicin (positive control), DMSO (vehicle control), MTT solution (5 mg/mL in PBS), Solubilization buffer (e.g., 10% SDS in 0.01 M HCl), Microplate reader.

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

-

Prepare serial dilutions of the test compounds and positive control in the culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only controls.

-

Incubate the plate for 48-72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Validation & Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Future Perspectives and Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel, biologically active compounds. The diverse activities, from enzyme inhibition to anticancer and antimicrobial effects, underscore its therapeutic potential.

Future research should focus on several key areas:

-

Stereoselective Synthesis: As biological systems are chiral, the development of enantiomerically pure derivatives is critical to improving potency and reducing off-target effects.[1]

-

Mechanism of Action Studies: For many promising compounds, the precise molecular target remains to be elucidated. In-depth biochemical and cellular assays are needed to uncover their mechanisms.

-

Pharmacokinetic Optimization: Efforts must be made to improve the ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of lead compounds to ensure they are viable drug candidates.

-

Exploration of New Targets: The inherent versatility of the scaffold suggests it could be adapted to target other disease areas, such as neurodegenerative and inflammatory disorders.[1][18]

References

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- This compound | High-Quality Research Chemical. Benchchem.

- Kumar, A., et al. (2023).

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.

- Bhat, A. A., et al. (2022).

- Al-Qaisi, J. A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.

- Synthesis of N‐tosylpyrrolidine and N‐tosyltetrahydropyridine derivatives.

- Marcotullio, M. C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Organic Chemistry Portal.

- Pyrrolizines: natural and synthetic derivatives with diverse biological activities.

- Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central.

- Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives.

- Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. PubMed Central.

- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central.

- Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Deriv

- Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)

- A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies. PubMed.

- Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Synthesis and antimicrobial activity of some new 1β-methylcarbapenem derivatives having pyrrolidine or piperidine moieties.

- Biochemistry | Enzyme Inhibition. YouTube.

- Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis. PubMed.

- BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka.

- Kang, M-S., et al. (2008).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. benchchem.com [benchchem.com]

- 4. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]

- 5. A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Tosylpyrrolidine: A Linchpin in the Synthesis of Biologically Active Molecules

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its strategic functionalization is paramount in drug discovery. This guide provides an in-depth analysis of 1-tosylpyrrolidine, a versatile and highly valuable precursor for constructing complex, biologically active molecules. We will explore the strategic role of the tosyl group, detail core synthetic methodologies, and present case studies illustrating its application in the synthesis of notable therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Part 1: The Strategic Importance of the N-Tosyl Group

The p-toluenesulfonyl (tosyl or Ts) group is more than a simple protecting group for the pyrrolidine nitrogen; it is a powerful control element that dictates the reactivity of the entire scaffold.[3][4] Its utility stems from several key electronic and steric properties.

-

Nitrogen Protection & Nucleophilicity Attenuation: The primary function of the tosyl group is to protect the secondary amine of the pyrrolidine ring.[3][4] The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen's lone pair, rendering it significantly less nucleophilic and preventing its participation in undesired side reactions.[5]

-

Activation of α-Protons: The inductive effect of the N-sulfonyl group increases the acidity of the protons on the adjacent α-carbons (C2 and C5). This facilitates deprotonation with strong bases, enabling a wide range of C-C and C-X bond-forming reactions at these positions.

-

Stereochemical Control: In chiral syntheses, the bulky tosyl group can exert significant steric influence, directing the approach of reagents to achieve high diastereoselectivity in subsequent transformations.

-

Robustness and Orthogonality: The N-Ts bond is stable to a wide range of reaction conditions, including many oxidative, reductive, and organometallic reagents. However, it can be cleaved under specific conditions that often leave other protecting groups intact, providing valuable orthogonality in multi-step syntheses.[5]

The following diagram illustrates the key influences of the tosyl group on the pyrrolidine ring.

Caption: Key roles of the N-tosyl group in activating the pyrrolidine scaffold.

Part 2: Synthesis and Core Reactivity

Standard Synthesis of this compound

The most direct and common method for preparing the title compound is the reaction of pyrrolidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[3] The base is crucial for neutralizing the hydrochloric acid generated during the reaction.[3]

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add pyrrolidine (1.0 eq.) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M). Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add a base (1.1 - 1.5 eq.). Pyridine is commonly used as it can also serve as the solvent, though an aqueous base like NaOH in a biphasic system or triethylamine in DCM are also effective. The choice of a non-nucleophilic base prevents competition with the pyrrolidine.

-

Tosyl Chloride Addition: Dissolve p-toluenesulfonyl chloride (1.05 eq.) in a minimal amount of the reaction solvent and add it dropwise to the cooled, stirring solution of pyrrolidine and base. Maintaining the low temperature is critical to control the exothermicity of the reaction.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up:

-

If using an organic base (pyridine, Et₃N), dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess base), water, and brine.

-

If using an aqueous base, separate the organic layer and wash it with water and brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio | Purpose | Causality Behind Choice |

| Pyrrolidine | 1.0 | Starting Material | The nucleophilic amine to be protected. |

| p-Toluenesulfonyl Chloride | 1.05 | Tosylating Agent | Provides the electrophilic sulfur center for tosylation. |

| Pyridine / Et₃N | 1.1 - 1.5 | Base | Neutralizes HCl byproduct. Pyridine is a weak nucleophile and good acid scavenger; Et₃N is a stronger, non-nucleophilic base. |

| Dichloromethane (DCM) | - | Solvent | Aprotic and unreactive, effectively solubilizes reagents. |

Key Synthetic Transformations

This compound and its derivatives are platforms for a variety of high-value synthetic transformations.

Chiral pyrrolidine cores, prevalent in pharmaceuticals, are often accessed via nucleophilic substitution.[3] A common strategy involves using a chiral precursor, such as (S)-prolinol, to install a leaving group at a defined stereocenter, which is then displaced by a nucleophile.[3] The tosyl group protects the nitrogen and ensures the reaction proceeds cleanly.

Caption: General workflow for Sₙ2 displacement on a chiral this compound scaffold.

This Sₙ2 pathway proceeds with a predictable inversion of stereochemistry, which is a cornerstone of modern asymmetric synthesis.[6][7] The tosylate or mesylate is an excellent leaving group due to the stability of the resulting anion, which is delocalized through resonance.[5][6]

N-tosylpyrrolidines can also be formed via intramolecular cyclization reactions. A powerful method is the iodocyclization of unsaturated N-tosylamides.[8] This approach constructs the heterocyclic ring and incorporates a handle (the iodine atom) for further functionalization in a single, stereospecific step.

-

Setup: Combine the unsaturated N-tosylamide (1.0 eq.) and potassium iodide (KI, 2.0-3.0 eq.) in a suitable solvent like acetonitrile.

-

Oxidant: Add Oxone® (monopersulfate compound, 2.0 eq.) in portions. Oxone oxidizes KI to generate the electrophilic iodine species in situ. Using a solid support like wet alumina can help neutralize the acidic medium, facilitating the cyclization.[8]

-

Reaction: Stir the mixture at room temperature for 2-6 hours. The reaction progress is monitored by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting iodomethyl-N-tosylpyrrolidine by flash column chromatography.

Part 3: Case Studies in Drug Synthesis

The true power of this compound is demonstrated in its application as a key intermediate in the synthesis of marketed drugs and clinical candidates.

Case Study 1: Darifenacin (Muscarinic M3 Receptor Antagonist)

Darifenacin is used to treat overactive bladder. A key step in its synthesis involves the nucleophilic substitution on a chiral pyrrolidine precursor where the N-tosyl group is instrumental.[3] The synthesis hinges on the creation of a quaternary carbon center via Sₙ2 displacement.

The key intermediate, (S)-3-(1-Cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine, is prepared by reacting an activated (S)-3-hydroxypyrrolidine derivative with diphenylacetonitrile.[3]

Caption: Simplified synthetic pathway to Darifenacin highlighting the role of the N-tosyl intermediate.

Case Study 2: Pyrrolidine-based Carbonic Anhydrase Inhibitors

Derivatives of this compound have been shown to be potent inhibitors of human carbonic anhydrase II (hCA II), an enzyme implicated in conditions like glaucoma.[3][9] One study reported that compounds like 5-hydroxy-1-tosyl-1H-pyrrol-2(5H)-one showed inhibitory activity comparable to the clinical drug acetazolamide.[9] The synthesis of these derivatives often starts with the modification of the this compound core, demonstrating its value as a foundational template for inhibitor design.[9]

Part 4: N-Tosyl Group Deprotection

The final, critical step in many synthetic sequences is the removal of the tosyl group to liberate the free secondary amine. The robustness of the N-Ts bond necessitates specific, and sometimes harsh, conditions. The choice of method must be compatible with the other functional groups in the molecule.

| Method | Reagents | Typical Conditions | Mechanistic Insight & Causality |

| Basic Hydrolysis | NaOH or KOH in Alcohol/Water | Reflux, overnight | A strong base directly attacks the electrophilic sulfur atom. High temperatures are often required. Suitable for robust molecules.[10] |

| Reductive Cleavage | Sodium Naphthalenide; or Mg in Methanol | 0 °C to RT | Single-electron transfer (SET) reagents reduce the aromatic ring of the tosyl group, leading to cleavage of the S-N bond. Effective but sensitive to other reducible functional groups.[11] |

| Acidic Cleavage | HBr in Acetic Acid; or MeSO₃H/TFA | 70-110 °C | Strong protic acids protonate the sulfonamide, weakening the S-N bond for subsequent cleavage. Often used in the final steps of peptide synthesis.[12] |

| Mild Basic Cleavage | Cesium Carbonate in THF/MeOH | Room Temperature | Cesium carbonate is a soft base that has been shown to be particularly effective for the deprotection of N-tosyl indoles and related heterocycles under mild conditions, offering better functional group tolerance.[11] |

-

Setup: Dissolve the N-tosylpyrrolidine derivative (1.0 eq.) in a solvent mixture of THF and Methanol (e.g., 2:1 ratio).

-

Reagent Addition: Add cesium carbonate (Cs₂CO₃, 3.0 eq.) to the solution.

-

Reaction: Stir the resulting mixture at ambient temperature. The reaction progress should be monitored by HPLC or LC-MS, as reaction times can vary from a few hours to overnight depending on the substrate.

-

Work-up: Once the reaction is complete, concentrate the mixture under vacuum to remove the solvents.

-

Purification: Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate). Separate the layers, wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine. Further purification may be required.

References

-

Gokcen, T., et al. (2010). A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies . PubMed. Available from: [Link]

-

Pyrrolidine synthesis . Organic Chemistry Portal. Available from: [Link]

-

Person, F., et al. (2007). 2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings . The Journal of Organic Chemistry. Available from: [Link]

-

Manoharan, R. & Jeganmohan, M. (2020). Synthesis of N‐tosylpyrrolidine and N‐tosyltetrahydropyridine derivatives . ResearchGate. Available from: [Link]

-

Marcotullio, M.C., et al. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines . Synthesis. Available from: [Link]

-

A New, Simple Synthesis of N -Tosyl Pyrrolidines and Piperidines . ResearchGate. Available from: [Link]

-

Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy . National Institutes of Health (NIH). Available from: [Link]

-

Kumar, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity . PubMed. Available from: [Link]

-

Tosyl group . Grokipedia. Available from: [Link]

-

Bioactive compounds containing pyrrolidine . ResearchGate. Available from: [Link]

-

Melnykov, K., et al. (2022). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines . National Institutes of Health (NIH). Available from: [Link]

-

Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine . ResearchGate. Available from: [Link]

-

Oishi, T., et al. (1972). Synthesis and reaction of N-methyl-N-tosylpyrrolidinium perchlorate, a selective tosylating reagent . Journal of the Chemical Society, Chemical Communications. Available from: [Link]

-

Wang, H., et al. (2021). A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources . National Institutes of Health (NIH). Available from: [Link]

-

Wuts, P.G.M., & Wilson, T. (2005). Deprotection of N-tosylated indoles and related structures using cesium carbonate . ResearchGate. Available from: [Link]

-

Tosyl group . Wikipedia. Available from: [Link]

-

Removal of the tosyl and nosyl groups . ResearchGate. Available from: [Link]

-

Shishkov, S.V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. Available from: [Link]

-

Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!) . YouTube. Available from: [Link]

-

Domino Ring-Opening/Carboxamidation Reactions of N-Tosyl Aziridines and 2-Halophenols/Pyridinol . ResearchGate. Available from: [Link]

-

Nucleophilic Substitution (SN1, SN2) . Organic Chemistry Portal. Available from: [Link]

-

The Discovery of Nucleophilic Substitution Reactions . LibreTexts. Available from: [Link]

-

Beyond N−Ts deprotection: diversification of sulfonyl pyrroles . ResearchGate. Available from: [Link]

-

Krueger, A.C., et al. (2008). Synthesis of potent pyrrolidine influenza neuraminidase inhibitors . PubMed. Available from: [Link]

-

Boga, S.B., et al. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology . PubMed. Available from: [Link]

-

Lee, H., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors . PubMed. Available from: [Link]

-

Chong, P.Y., et al. (2003). Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1 . PubMed. Available from: [Link]

-

Notario, R., et al. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study . National Institutes of Health (NIH). Available from: [Link]

-

Nogi, K., et al. (2023). Pyrrolidine synthesis via ring contraction of pyridines . National Institutes of Health (NIH). Available from: [Link]

-

Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines . CyberLeninka. Available from: [Link]

-

European Journal of Medicinal Chemistry . ePrints Soton. Available from: [Link]

-

Ohkawa, S., et al. (2002). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives . PubMed. Available from: [Link]

-

Seela, F., et al. (1990). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines . PubMed. Available from: [Link]

-

Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols . REAL - Repository of the Academy's Library. Available from: [Link]

Sources

- 1. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Tosyl group - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]

- 9. A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Tosyl Group in Pyrrolidine Rings: A Technical Guide to Reactivity and Application

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity Profile of the Tosyl Group in Pyrrolidine Rings.

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds and pharmaceuticals. Its synthesis and functionalization are therefore of paramount importance in medicinal chemistry and drug development. The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), is a versatile and powerful tool in the organic chemist's arsenal, frequently employed to protect the nitrogen atom of the pyrrolidine ring.[1][2][3] This guide provides a comprehensive analysis of the reactivity profile of the tosyl group within the pyrrolidine framework, offering field-proven insights into its role in directing reactions, its influence on ring conformation, and strategies for its strategic removal.

The Dual Nature of the N-Tosyl Group: Protection and Activation

The primary role of the tosyl group in the context of pyrrolidine chemistry is to serve as a robust protecting group for the secondary amine.[1][3][4] This protection is crucial for preventing unwanted side reactions at the nitrogen atom during subsequent synthetic transformations. The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity of the pyrrolidine nitrogen, rendering it unreactive towards a wide range of electrophiles.[4] This stability allows for selective reactions to be performed on other parts of the molecule.[5]

However, the influence of the tosyl group extends beyond simple protection. It also acts as an activating group, profoundly influencing the reactivity of the pyrrolidine ring itself. The tosyl group's electron-withdrawing properties can facilitate nucleophilic substitution reactions at adjacent carbon atoms by stabilizing the transition state. Furthermore, the tosyl group itself can be an excellent leaving group, enabling a variety of synthetic manipulations.[1][4]

Synthesis of N-Tosylpyrrolidines: Methodologies and Considerations

The most common method for the synthesis of N-tosylpyrrolidines involves the reaction of pyrrolidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[4] Pyridine is a frequently used base that also acts as a solvent and neutralizes the HCl byproduct.[4][6]

Alternatively, methods such as the iodocyclization of unsaturated tosylamides offer a route to substituted N-tosylpyrrolidines.[7][8][9] This approach, promoted by reagents like Oxone® and KI, provides good yields and high stereospecificity.[7] Another innovative approach involves a Rh(III)-catalyzed formal [4+1] reaction between unactivated terminal alkenes and nitrene sources to construct the N-tosylpyrrolidine ring.[10]

Experimental Protocol: Tosylation of Pyrrolidine

A detailed, step-by-step methodology for a standard tosylation reaction is as follows:

-

Dissolve the pyrrolidine substrate (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.5 eq.) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 4 hours, monitoring progress by TLC.

-

Upon completion, pour the reaction mixture into cold, dilute HCl and extract with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[6]

Reactivity Profile of the N-Tosylpyrrolidine Ring

The presence of the tosyl group imparts a unique reactivity profile to the pyrrolidine ring, making it a versatile intermediate in organic synthesis.

Nucleophilic Substitution Reactions

The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions at the nitrogen atom.[1] This allows for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alcohols, to generate N-substituted pyrrolidine derivatives.[1]

Ring-Opening Reactions

N-tosyl activated aziridines, which can be precursors to or derived from pyrrolidine structures, are particularly susceptible to nucleophilic ring-opening.[11] This provides a powerful method for the synthesis of functionalized acyclic amines. Domino ring-opening/carboxamidation reactions of N-tosyl aziridines with 2-halophenols have been developed for the efficient synthesis of 1,4-benzoxazepinones.[12]

Influence on Ring Conformation

The bulky and electron-withdrawing nature of the tosyl group can significantly influence the conformational preferences of the pyrrolidine ring.[13] The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various envelope and twisted conformations.[14][15] The N-tosyl group can lock the ring into a specific conformation, which can be advantageous for controlling the stereochemical outcome of subsequent reactions.[13][15][16] This conformational rigidity is a key factor in the design of stereoselective syntheses.

Deprotection of the N-Tosyl Group

While the tosyl group is a robust protecting group, its removal can sometimes be challenging. Several methods have been developed for the deprotection of N-tosylpyrrolidines, with the choice of method depending on the presence of other functional groups in the molecule.

Common Deprotection Methods:

| Method | Reagents | Conditions | Notes |

| Basic Hydrolysis | NaOH or KOH in alcohol | Reflux | Can be harsh and may not be suitable for base-sensitive substrates. |

| Reductive Cleavage | Sodium naphthalenide, Na/Hg, Li/NH3 | Varies | Effective but requires strongly reducing conditions. |

| Acidic Cleavage | HBr/AcOH, MeSO3H/TFA/thioanisole | Varies | Can be effective but may not be compatible with acid-labile groups.[17] |

| Mild Basic Conditions | Cesium carbonate in THF/MeOH | Room Temperature | A milder alternative for sensitive substrates.[18] |

| Nucleophilic Displacement | Thiophenol/Cs2CO3 in DMF | 50 °C | Another mild method for deprotection.[17] |

Experimental Protocol: Deprotection using Cesium Carbonate

A mild and efficient procedure for the deprotection of N-tosylated indoles, which can be adapted for pyrrolidines, is as follows:

-

Dissolve the N-tosylpyrrolidine substrate in a mixture of THF and methanol (2:1).

-

Add cesium carbonate (3 equivalents) to the solution.

-

Stir the mixture at ambient temperature and monitor the reaction by HPLC or TLC.

-

Upon completion, evaporate the solvent under vacuum.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, dry, and concentrate to yield the deprotected pyrrolidine.[18]

Conclusion: A Versatile Tool in Synthesis

The tosyl group is an indispensable tool in the synthesis of pyrrolidine-containing molecules. Its ability to act as both a robust protecting group and a powerful activating group provides chemists with a high degree of control over the reactivity of the pyrrolidine ring. A thorough understanding of its reactivity profile, including methods for its introduction and removal, is essential for the successful design and execution of synthetic strategies in drug discovery and development. The continued development of milder and more selective methods for the manipulation of the N-tosyl group will undoubtedly further expand its utility in the synthesis of complex and biologically important molecules.

References

-

Marcotullio, M. C., Campagna, V., Sternativo, S., Costantino, F., & Curini, M. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Synthesis, 2006(16), 2760–2766. [Link]

-

Synthesis and reaction of N-methyl-N-tosylpyrrolidinium perchlorate, a selective tosylating reagent. (n.d.). Journal of the Chemical Society, Chemical Communications. Retrieved January 7, 2026, from [Link]

-

Manoharan, R., & Jeganmohan, M. (2020). Recent Advancements in Allylic C(sp)–H Functionalization of Olefins Catalyzed by Rh(III) or Ir(III) Complexes. Asian Journal of Organic Chemistry, 9(9), 1352-1372. [Link]

-

A New, Simple Synthesis of N -Tosyl Pyrrolidines and Piperidines. (2006). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Tosyl group. (n.d.). Grokipedia. Retrieved January 7, 2026, from [Link]

-

Liu, R., Liu, J., Cao, J., Li, R., Zhou, R., Qiao, Y., & Gao, W.-C. (2020). Chemo- and Diastereoselective Synthesis of Pyrrolidines from Aroylformates and δ-Tosylamino Enones via P(NMe2)3-Mediated Reductive Amination/Base-Catalyzed Michael Addition Cascade. Organic Letters, 22(17), 6922–6926. [Link]

-

The Role of N-Tosyl-3-pyrrolecarboxylic Acid in Modern Organic Synthesis. (n.d.). Retrieved January 7, 2026, from [Link]

-

A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources. (2020). Angewandte Chemie International Edition, 59(43), 19045-19049. [Link]

-

Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (2001). Molecules, 6(1), 1-5. [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2012). Organic Letters, 14(17), 4482-4485. [Link]

-

Tosyl group. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

-

Domino Ring-Opening/Carboxamidation Reactions of N-Tosyl Aziridines and 2-Halophenols/Pyridinol: Efficient Synthesis of 1,4-Benzo- and Pyrido-oxazepinones. (2012). The Journal of Organic Chemistry, 77(17), 7474-7481. [Link]

-

Deprotection of N-tosylated indoles and related structures using cesium carbonate. (2006). Tetrahedron Letters, 47(27), 4737-4739. [Link]

-

The results of the conformational analysis. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Removal of the tosyl and nosyl groups. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Rapid synthesis of substituted pyrrolines and pyrrolidines by nucleophilic ring closure at activated oximes. (2012). Organic & Biomolecular Chemistry, 10(43), 8617-8620. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4887. [Link]

-

Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

-

Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Preparation of mesylates and tosylates. (n.d.). Khan Academy. Retrieved January 7, 2026, from [Link]

-

Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (2005). The Journal of Organic Chemistry, 70(16), 6481-6490. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. (2005). Zeitschrift für anorganische und allgemeine Chemie, 631(6-7), 1189-1193. [Link]

-

Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2005). Journal of Molecular Structure: THEOCHEM, 728(1-3), 123-131. [Link]

-

13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. (2013). The Journal of Organic Chemistry, 78(21), 10845-10852. [Link]

-

Pyrrolidine synthesis via ring contraction of pyridines. (2022). Nature Communications, 13(1), 1-10. [Link]

-

Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols. (2020). European Journal of Organic Chemistry, 2020(30), 4769-4776. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tosyl group - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolidine synthesis [organic-chemistry.org]

- 10. A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Significance of the Pyrrolidine Ring

The five-membered saturated nitrogen heterocycle, pyrrolidine, stands as a titan in the landscape of medicinal chemistry. Far from being a simple cyclic amine, its unique stereochemical and physicochemical properties have rendered it a "privileged scaffold" – a core structural motif that appears in a multitude of biologically active compounds and FDA-approved drugs. The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often crucial for potent and selective interactions with biological targets.[1][2] This inherent three-dimensionality, coupled with the potential for multiple stereocenters, provides medicinal chemists with a versatile toolkit to fine-tune the pharmacological properties of drug candidates.[1][2]

This technical guide provides a comprehensive exploration of the pyrrolidine scaffold's application in contemporary drug discovery. We will delve into its diverse roles in various therapeutic areas, examine key synthetic strategies for its incorporation into novel molecules, and provide practical insights into the evaluation of its biological activity.

The Physicochemical Advantage: Why Pyrrolidine Succeeds

The success of the pyrrolidine scaffold can be attributed to several key physicochemical properties:

-

sp³-Hybridized Richness: The saturated nature of the pyrrolidine ring, with its sp³-hybridized carbon atoms, allows for a greater degree of conformational flexibility compared to its aromatic counterpart, pyrrole. This "pseudorotation" enables the molecule to adopt various conformations, increasing the probability of a favorable binding orientation with a target protein.[1][2]

-

Stereochemical Complexity: The pyrrolidine ring can possess up to four stereogenic centers, leading to a vast number of potential stereoisomers. This stereochemical diversity is a powerful tool for optimizing drug-target interactions, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles.[1][2]

-

Improved Physicochemical Properties: The introduction of a pyrrolidine moiety can enhance the aqueous solubility and other pharmacokinetic properties of a drug candidate, which is a critical consideration in drug development.[3]

-

Metabolic Stability: The saturated ring system of pyrrolidine can be more resistant to metabolic degradation compared to more labile functional groups, potentially leading to improved in vivo half-life.